molecular formula C9H5F15O B1225354 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane CAS No. 297730-93-9

2-(Trifluoromethyl)-3-ethoxydodecafluorohexane

Cat. No.: B1225354
CAS No.: 297730-93-9
M. Wt: 414.11 g/mol
InChI Key: HHBBIOLEJRWIGU-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-3-ethoxydodecafluorohexane: is a fluorinated organic compound characterized by the presence of both trifluoromethyl and ethoxy groups attached to a dodecafluorohexane backbone. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, including high thermal stability, resistance to oxidation, and low surface energy. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane typically involves the introduction of trifluoromethyl and ethoxy groups onto a fluorinated hexane backbone. One common method is the trifluoromethylation of a suitable precursor, such as a dodecafluorohexane derivative, using reagents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst. The ethoxy group can be introduced via nucleophilic substitution reactions using ethoxide ions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where the hexane backbone is fluorinated using elemental fluorine or other fluorinating agents. The trifluoromethyl and ethoxy groups are then introduced through controlled chemical reactions under specific conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-3-ethoxydodecafluorohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although the presence of fluorine atoms generally imparts resistance to oxidation.

    Reduction: Reduction reactions may be less common due to the stability of the fluorinated structure.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, where nucleophiles can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like or can be used under controlled conditions.

    Reduction: Reducing agents such as may be employed, though with caution due to the stability of the compound.

    Substitution: Nucleophiles like or can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

2-(Trifluoromethyl)-3-ethoxydodecafluorohexane has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals due to its stability and unique properties.

    Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane exerts its effects is primarily related to its chemical structure. The presence of fluorine atoms enhances the compound’s stability and resistance to metabolic degradation. The trifluoromethyl group can influence the compound’s lipophilicity and ability to interact with biological membranes, while the ethoxy group may affect its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylhexane: Similar in structure but lacks the ethoxy group, making it less versatile in certain applications.

    Ethoxydodecafluorohexane: Lacks the trifluoromethyl group, which may reduce its stability and unique properties.

    Hexafluoroacetone: Contains fluorine atoms but has a different functional group, leading to different chemical behavior.

Uniqueness

2-(Trifluoromethyl)-3-ethoxydodecafluorohexane is unique due to the combination of trifluoromethyl and ethoxy groups on a highly fluorinated hexane backbone. This combination imparts a balance of stability, reactivity, and versatility, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

4-ethoxy-1,1,1,2,2,3,3,4,5,6,6,6-dodecafluoro-5-(trifluoromethyl)hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F15O/c1-2-25-6(15,3(10,7(16,17)18)8(19,20)21)4(11,12)5(13,14)9(22,23)24/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBBIOLEJRWIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C(F)(F)F)(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7CF(OCH2CH3)CF(CF3)CF3, C9H5F15O
Record name Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-
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DSSTOX Substance ID

DTXSID90870315
Record name 3-Ethoxyperfluoro(2-methylhexane)
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Molecular Weight

414.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

297730-93-9
Record name 3-Ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)hexane
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Record name 3-Ethoxyperfluoro(2-methylhexane)
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Record name Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-
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Record name 3-Ethoxyperfluoro(2-methylhexane)
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Record name 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-hexane
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Record name Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)
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Record name 3-ETHOXYPERFLUORO(2-METHYLHEXANE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of HFE-7500?

A1: HFE-7500 has the molecular formula C9H6F16O and a molecular weight of 446.14 g/mol.

Q2: Is there any spectroscopic data available for HFE-7500?

A2: Yes, research has investigated the infrared spectra of HFE-7500 []. This data is crucial for understanding its atmospheric properties and behavior.

Q3: Are there any known compatibility issues with HFE-7500?

A3: While generally compatible with many materials, certain polymers may swell or degrade when exposed to HFE-7500. Specific compatibility testing is recommended for critical applications.

Q4: What are the potential applications of HFE-7500?

A4: Due to its favorable properties, HFE-7500 is being considered for applications such as:

  • Replacement for ozone-depleting substances: In industries like semiconductors, where cleaning and drying processes are crucial, HFE-7500 has been explored as a replacement for traditional solvents like CFCs and PFCs [].
  • Heat transfer fluid: Its thermal stability makes it suitable for use as a heat transfer fluid in specific applications [].

Q5: Can HFE-7500 be used in biological applications?

A5: Research has explored the use of HFE-7500 in specific biological applications. For example, it has been investigated as a carrier fluid in microfluidic systems for bacterial growth enhancement due to its ability to dissolve oxygen [].

Q6: What are the primary degradation pathways of HFE-7500 in the atmosphere?

A6: The main atmospheric degradation pathway for HFE-7500 involves reaction with hydroxyl radicals (OH), leading to the formation of n-C3F7CF(OC(O)CH3)CF(CF3)2 and n-C3F7CF(OC(O)H)CF(CF3)2 as primary oxidation products [].

Q7: How does the degradation of HFE-7500 vary with temperature?

A7: Studies have shown that the degradation rate of HFE-7500 in the atmosphere increases with temperature, impacting its atmospheric lifetime [].

Q8: Are there any studies on the ecotoxicological effects of HFE-7500?

A8: While HFE-7500 is considered to have a lower environmental impact than some predecessors, research on its broader ecotoxicological effects is still limited and requires further investigation.

Q9: Have computational methods been used to study HFE-7500?

A9: Yes, Density Functional Theory (DFT) has been employed to study the kinetics and mechanisms of HFE-7500 degradation, providing insights into its atmospheric fate [, ].

Q10: What information can computational modeling provide about HFE-7500?

A10: Computational studies can help predict various properties and behaviors of HFE-7500, including:

  • Reaction rates: DFT calculations can estimate the rate constants for reactions with atmospheric oxidants like OH radicals [].
  • Degradation pathways: Modeling can help elucidate the detailed reaction steps involved in the atmospheric degradation of HFE-7500, identifying intermediate species and final products [, ].

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